1,4-Dioxepane-6-carboxylic acid
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Overview
Description
1,4-Dioxepane-6-carboxylic acid is a versatile chemical compound with the molecular formula C7H10O4. It is characterized by a seven-membered ring containing two oxygen atoms and a carboxylic acid functional group. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxepane-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate diols with carboxylic acids under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxepane-6-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Derivatives with different functional groups
Scientific Research Applications
1,4-Dioxepane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-dioxepane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the carboxylic acid group and the dioxepane ring, which can undergo various chemical transformations. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxane-2-carboxylic acid
- 1,3-Dioxepane-5-carboxylic acid
- 1,4-Dioxepane-2,6-dicarboxylic acid
Comparison
1,4-Dioxepane-6-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered ring analogs. This uniqueness makes it a valuable compound for specific applications where its structural features are advantageous .
Properties
IUPAC Name |
1,4-dioxepane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-6(8)5-3-9-1-2-10-4-5/h5H,1-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYYFLBMUAYHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1701684-61-8 |
Source
|
Record name | 1,4-dioxepane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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